2-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazinane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazinane-3,5-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorinated oxolane ring and a triazinane-dione moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazinane-3,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Oxolane Ring: This step involves the cyclization of a suitable precursor to form the oxolane ring. Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through selective oxidation reactions using reagents like pyridinium chlorochromate (PCC).
Formation of the Triazinane-Dione Moiety: This involves the cyclization of an appropriate precursor in the presence of a base such as sodium hydride (NaH) to form the triazinane-dione structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazinane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in anhydrous conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in dry ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
2-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazinane-3,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazinane-3,5-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-[(2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazinane-3,5-dione: Lacks the fluorine atom, resulting in different reactivity and biological activity.
2-[(2R,3S,4S,5R)-4-Hydroxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazinane-3,5-dione: Contains an additional hydroxyl group, affecting its solubility and reactivity.
Uniqueness
The presence of the fluorine atom in 2-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazinane-3,5-dione imparts unique properties, such as increased stability and altered electronic characteristics, making it distinct from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H12FN3O5 |
---|---|
Molecular Weight |
249.20 g/mol |
IUPAC Name |
2-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazinane-3,5-dione |
InChI |
InChI=1S/C8H12FN3O5/c9-5-3(2-13)17-7(6(5)15)12-8(16)11-4(14)1-10-12/h3,5-7,10,13,15H,1-2H2,(H,11,14,16)/t3-,5-,6-,7-/m1/s1 |
InChI Key |
QDDWXNYDHCZGMJ-SHUUEZRQSA-N |
Isomeric SMILES |
C1C(=O)NC(=O)N(N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O |
Canonical SMILES |
C1C(=O)NC(=O)N(N1)C2C(C(C(O2)CO)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.